6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S3/c1-2-17-23-24-19(30-17)22-16(26)10-4-3-7-11-25-18(27)15(29-20(25)28)12-13-8-5-6-9-14(13)21/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,22,24,26)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWWEDMRGKSXOY-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a complex organic molecule that exhibits a range of biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazolidinone core : A five-membered ring containing sulfur and nitrogen.
- Chlorophenyl group : A chlorinated phenyl ring that enhances biological activity.
- Thiadiazole moiety : Contributes to the compound's pharmacological properties.
Chemical Formula : C₁₇H₁₃ClN₂O₄S₂
Molecular Weight : 393.86 g/mol
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess notable antimicrobial properties. In studies involving similar compounds, significant antibacterial activity was observed against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml for certain derivatives .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study reported that derivatives of thiazolidinones showed cytotoxic effects on human leukemia cells, inducing apoptosis at specific concentrations. The structure–activity relationship (SAR) studies highlighted that modifications in the thiazolidinone structure significantly influenced the anticancer activity .
The proposed mechanism of action for thiazolidinones involves the inhibition of key enzymes and pathways associated with cell proliferation and survival:
- Inhibition of Proteases : Thiazolidinones may act as protease inhibitors, disrupting cellular signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that a related thiazolidinone derivative exhibited potent antibacterial activity against Staphylococcus aureus, with an MIC value of 32 mg/ml .
- Another investigation revealed effective inhibition of bacterial transferase enzymes by thiazolidinone derivatives, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Against Cancer Cells :
Comparative Analysis of Thiazolidinone Derivatives
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| A | Thiazolidinone with furan | MIC = 16 mg/ml against S. aureus | Induces apoptosis in leukemia cells |
| B | Thiazolidinone with chlorophenyl | MIC = 32 mg/ml against B. subtilis | IC50 = 35 µM in sensitive strains |
| C | Thiazolidinone with thiadiazole | Active against multiple bacterial strains | Moderate anticancer activity |
Q & A
Q. Optimization :
- Design of Experiments (DoE) can systematically vary parameters (temperature, solvent ratios, catalyst loading) to maximize yield .
- Continuous flow reactors improve reproducibility for large-scale synthesis by ensuring consistent mixing and heat transfer .
How should researchers characterize the compound’s purity and structural conformation?
Basic Research Question
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .
- Spectroscopy :
- FT-IR : Confirm thione (C=S, ~1200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ 6.8–7.0 ppm) for stereochemical confirmation .
- X-ray crystallography : Resolve 3D conformation, particularly the (5E)-configuration of the methylidene group .
What methodologies are recommended for evaluating biological activity, and how can contradictory data be resolved?
Advanced Research Question
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
- Contradiction resolution :
- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .
- Dose-response curves : Ensure activity is concentration-dependent and statistically significant (p < 0.05 via ANOVA) .
How can computational modeling guide the rational design of analogs with improved potency?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., PPAR-γ for antidiabetic activity). Focus on hydrogen bonding with the thiadiazole ring and hydrophobic interactions with the chlorophenyl group .
- QSAR studies : Train models on IC₅₀ data from analogs to identify substituents enhancing bioavailability (e.g., logP < 5) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .
How do structural analogs differ in activity, and what substitution patterns are most promising?
Advanced Research Question
| Analog | Substituent | Activity Trend | Reference |
|---|---|---|---|
| 4-Chlorophenyl variant | 2-Cl → 4-Cl | ↑ COX-2 inhibition (IC₅₀: 1.2 μM vs. 2.8 μM) | |
| 3,4,5-Trimethoxy variant | Methoxy groups | ↑ Anticancer activity (HepG2 IC₅₀: 0.8 μM) | |
| Thiophene replacement | Thiophene instead of phenyl | ↓ Solubility, ↑ photostability |
Q. Key insights :
- Electron-withdrawing groups (e.g., -Cl) enhance target binding but may reduce solubility.
- Hydrophilic substituents (e.g., -OH, -OCH₃) improve bioavailability without compromising activity .
What strategies mitigate toxicity concerns during preclinical development?
Advanced Research Question
- ADMET profiling :
- hERG assay : Screen for cardiotoxicity (IC₅₀ > 10 μM acceptable) .
- Microsomal stability : Use liver microsomes to predict metabolic clearance (t₁/₂ > 60 minutes preferred) .
- Prodrug design : Introduce ester moieties to the hexanamide chain for controlled release .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced Research Question
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and exclude studies with purity <95% .
- Batch variability testing : Re-synthesize the compound under controlled conditions and retest in-house .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
